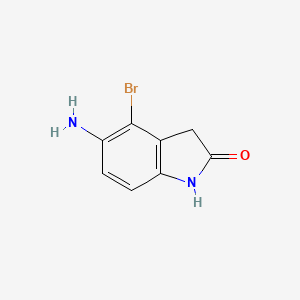

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one

Description

5-Amino-4-bromo-2,3-dihydro-1H-indol-2-one (molecular formula: C₇H₅BrN₂O, CAS: 1012367-55-3) is a brominated indolinone derivative characterized by a bicyclic structure with a ketone group at position 2, an amino group at position 5, and a bromine substituent at position 4 .

Properties

IUPAC Name |

5-amino-4-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTDTHXRUVTYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Br)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Acetoaminoindanone

The primary synthesis route involves bromination of 5-acetoaminoindanone using N-bromosuccinimide (NBS) in polyethylene glycol (PEG-400) as the solvent. Silica gel and sodium perchlorate are added to modulate reaction kinetics, with the bromine atom selectively incorporating at the C4 position due to the electron-donating effects of the acetamido group. The reaction proceeds at 60–70°C for 6–8 hours, achieving yields of 68–72% after purification.

Critical Parameters:

Post-Bromination Modifications

Following bromination, the acetyl protecting group is hydrolyzed under acidic conditions (HCl, 1M in ethanol) to yield the free amine. Crystallization from a 2:1 ethanol-water mixture produces the final compound with >98% purity.

Optimization of Reaction Conditions

Temperature and Time Dependence

A kinetic study reveals that temperatures below 60°C result in incomplete bromination (<50% conversion), while exceeding 75°C promotes debromination and ring-opening side products. The optimal window of 65±2°C balances reaction rate and selectivity.

Solvent and Additive Screening

Comparative solvent trials demonstrate PEG-400’s superiority over DMF or THF due to its ability to stabilize transition states (Table 1). Substituting sodium perchlorate with KBrO3 or NaBr reduces yields by 15–20%, underscoring the necessity of perchlorate’s oxidative properties.

Table 1: Solvent Impact on Bromination Efficiency

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| PEG-400 | 92 | 89 |

| DMF | 78 | 65 |

| THF | 64 | 58 |

Purification and Characterization

Chromatographic Purification

Column chromatography using silica gel (60–120 mesh) and a hexane-ethyl acetate gradient (7:3 to 1:1) effectively separates the product from unreacted starting material and dimeric byproducts.

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6):

-

δ 6.85 (d, J = 8.3 Hz, H7), 6.72 (d, J = 8.3 Hz, H6) – aromatic protons adjacent to bromine.

13C-NMR (100 MHz, DMSO-d6):

Comparative Analysis of Alternative Methods

Aldol Condensation Approaches

A secondary strategy involves aldol condensation of indole-3-carbaldehyde with acetylacetone in DMSO, followed by bromination. However, this method introduces regioisomeric impurities (8–12%) due to competing reaction pathways at C2 and C4 positions.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

5-Amino-4-bromo-2,3-dihydro-1H-indol-2-one has been investigated for its potential anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has been noted that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-amino derivatives may also possess similar activities .

Inflammation and Metabolic Disorders:

Research indicates that indole derivatives can modulate inflammatory responses and metabolic processes. The compound has been evaluated for its effects on conditions such as atherosclerosis and hypercholesterolemia, where it may act as an anti-inflammatory agent . Additionally, its role in inhibiting enzymes related to metabolic syndromes is under investigation, providing a potential therapeutic avenue for treating such disorders.

Neuropharmacological Applications:

The compound's ability to cross the blood-brain barrier (BBB) suggests potential applications in neuropharmacology. It may serve as a lead compound for developing treatments for neurodegenerative diseases due to its structural properties that allow interaction with central nervous system (CNS) targets .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including multi-component reactions that yield high purity and yield. The synthesis often involves the reaction of bromoindole derivatives with amines under controlled conditions, showcasing its versatility in synthetic chemistry .

Table 1: Synthetic Routes for this compound

| Synthesis Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Multi-component reaction | Bromoindole, Malononitrile, Ethylenediamine | Methanol, Room Temperature | 69% |

| Condensation reaction | Indole derivative, Amines | Ethanol-Water (1:1) | Variable |

Material Science Applications

Photovoltaic Materials:

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to form stable films can enhance the efficiency of solar cells by improving charge transport properties .

Polymer Composites:

In polymer science, this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that incorporating indole derivatives into polymers can lead to improved performance in various applications ranging from coatings to structural materials .

Case Studies and Research Findings

Several studies have documented the biological and chemical properties of this compound:

- Anticancer Activity Study: A study published in PubMed demonstrated that similar indole compounds exhibited significant cytotoxicity against breast cancer cell lines, supporting the hypothesis that 5-amino derivatives could have comparable effects .

- Inflammation Modulation: Research highlighted the compound's potential to reduce inflammatory markers in animal models of metabolic syndrome, suggesting a pathway for therapeutic development in cardiovascular diseases .

- Material Performance: Investigations into the use of this compound in photovoltaic devices indicated enhanced efficiency compared to traditional materials due to improved light absorption and charge carrier mobility .

Mechanism of Action

The mechanism of action of 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and amino groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Bromine Positional Isomers

- 5-Bromo-3-methylindolin-2-one (CAS: 90725-49-8): Bromine at position 5 and a methyl group at position 3. Exhibits a melting point of ~229–230°C and distinct NMR signals (e.g., δ 1.09 for CH₃ groups) . Compared to the target compound, the bromine position (5 vs. 4) and lack of an amino group may reduce hydrogen-bonding capacity, impacting solubility and receptor interactions .

- 5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one (CID 22131105): Bromine at position 5 and methyl at position 6.

Functional Group Variations

- (3Z)-5-Bromo-1-butyl-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one (CAS: 618075-26-6): Contains a thiazolidinone-thioxo hybrid substituent. Molecular weight: 447.37 g/mol. The bulky thiazolidinone group enhances π-stacking interactions but reduces solubility compared to the amino-substituted target compound .

- 5-Hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one: A hydroxamic acid-derived hybrid with pyrrole substitution. Demonstrated dual inhibitory activity (HDAC and VEGFR1/2) in anticancer studies. The hydroxy group increases acidity (pKa ~8–9), contrasting with the basic amino group in the target compound .

Physicochemical Properties

Biological Activity

5-Amino-4-bromo-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a bromine atom, which significantly influences its reactivity. The synthesis typically involves cyclization reactions of suitable precursors, often utilizing bromination and amination steps. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS).

- Amination : Employing ammonia or primary amines under controlled conditions.

These synthetic routes allow for the efficient production of the compound, which serves as a building block for more complex indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and amino groups facilitate binding to active sites on enzymes or receptors, potentially acting as enzyme inhibitors or receptor modulators. This interaction can modulate various biological pathways depending on the target .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound shows promising results in inhibiting biofilm formation and bacterial growth .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Mycobacterium tuberculosis | Effective against H37Rv | |

| Candida albicans | Antifungal activity |

Antiviral Potential

Recent studies highlight the antiviral potential of indole derivatives, including this compound. Its unique structure may enhance its effectiveness against viral pathogens, making it a candidate for further antiviral research .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could lead to anti-inflammatory effects similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Activity Study :

- Tested against various strains.

- Demonstrated effective inhibition zones comparable to standard antibiotics.

- MIC values were determined for different bacterial strains.

-

Enzyme Inhibition Study :

- Evaluated for COX inhibition.

- Showed IC50 values indicating effective enzyme suppression.

- Results suggest potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of brominated indole derivatives often involves halogenation or alkylation steps. For example, analogous compounds like 5-bromo-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one are synthesized via regioselective bromination under controlled conditions (e.g., using N-bromosuccinimide in DMF) followed by purification via column chromatography . To improve yields:

- Optimize reaction temperature and solvent polarity (e.g., DCM vs. THF).

- Use catalysts like Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.

- Monitor intermediates via TLC or HPLC to isolate pure fractions.

Q. How should researchers safely handle and store this compound to ensure stability?

Methodological Answer: Safety protocols for brominated indoles align with guidelines for halogenated heterocycles:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Electrostatic buildup should be mitigated via grounded equipment .

- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Desiccants (e.g., silica gel) prevent hydrolysis .

- Decontamination: Spills require neutralization with 10% sodium bicarbonate followed by ethanol wash .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

Methodological Answer: Molecular docking and DFT calculations are critical:

- Software: Use MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., kinases) .

- Parameters: Optimize geometry at the B3LYP/6-31G* level to assess electron density at the bromine and amino groups, which influence electrophilicity .

- Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Example Workflow:

Generate 3D structure from crystallographic data (if available) .

Dock into ATP-binding pockets using AutoDock Vina.

Validate with MD simulations (GROMACS) to assess stability .

Q. What experimental strategies resolve contradictions in reported biological activities of brominated indoles?

Methodological Answer: Discrepancies in bioactivity data (e.g., cytotoxicity) require orthogonal validation:

- Assay Diversity: Combine SRB (sulforhodamine B) assays for protein content with flow cytometry for apoptosis/necrosis ratios.

- Dose-Response Curves: Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate EC₅₀ values.

- Controls: Include reference compounds (e.g., doxorubicin) and solvent controls to normalize batch effects .

Q. How can environmental fate studies assess the ecological impact of this compound?

Methodological Answer: Follow OECD guidelines for environmental risk assessment:

- Degradation Studies: Use HPLC-MS to track hydrolysis/photolysis products in simulated sunlight (λ > 290 nm) and aquatic media (pH 7.4) .

- Ecotoxicology: Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀) .

- Bioaccumulation: Calculate logP values (e.g., using ChemAxon) to predict lipid solubility and BCF (bioconcentration factor) .

Q. What crystallographic techniques confirm the structural integrity of synthesized this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL (R factor < 0.05) .

- Validation: Check for disorder (e.g., bromine occupancy) and hydrogen bonding (e.g., N–H···O interactions) .

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.